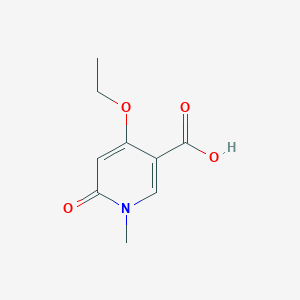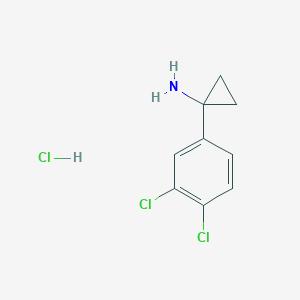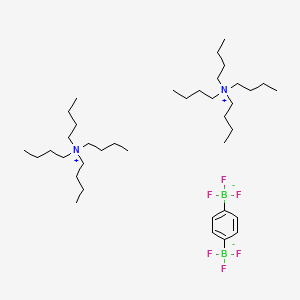![molecular formula C15H13ClN4O B1458512 5-{[(4-Chlornaphthalen-1-yl)oxy]methyl}-1-Cyclopropyl-1H-1,2,3,4-Tetrazol CAS No. 1427579-92-7](/img/structure/B1458512.png)
5-{[(4-Chlornaphthalen-1-yl)oxy]methyl}-1-Cyclopropyl-1H-1,2,3,4-Tetrazol
Übersicht
Beschreibung
The compound is an organic molecule with a tetrazole ring, a cyclopropyl group, and a chloronaphthalene group linked by an ether bridge . Tetrazoles are a class of compounds containing a 5-membered ring with four nitrogen atoms, and they’re known for their energetic properties and use in pharmaceuticals . Naphthalene is a polycyclic aromatic hydrocarbon, and the chlorine atom could make the compound more reactive .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . The tetrazole ring is likely to be planar due to the sp2 hybridization of the nitrogen atoms, while the naphthalene ring system is also planar . The cyclopropyl group would add some three-dimensionality to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the compound is likely to have a relatively high molecular weight due to the presence of multiple ring systems . The presence of a chlorine atom could increase its reactivity .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Die in der Verbindung vorhandenen Indol- und Tetrazol-Moleküle können strukturell analog zu bestimmten bioaktiven Molekülen sein, die antivirale Eigenschaften aufweisen. Beispielsweise wurde berichtet, dass Indol-Derivate eine inhibitorische Aktivität gegen Influenza A und andere Viren zeigen . Die spezifische Struktur dieser Verbindung könnte auf ihr Potenzial untersucht werden, an virale Proteine zu binden und die Virusreplikation zu hemmen.
Antikrebsanwendungen
Indol-Derivate werden oft wegen ihrer Antikrebsaktivitäten untersucht. Die einzigartige Kombination einer Chlornaphthalengruppe mit einem Tetrazolring in dieser Verbindung könnte zur Entdeckung neuartiger Wirkmechanismen gegen Krebszellen führen. Die Synthese und Testung dieser Verbindung an verschiedenen Krebszelllinien könnte Einblicke in ihr therapeutisches Potenzial liefern .
Landwirtschaftliche Anwendungen
Die Indol-Gruppe ähnelt strukturell Pflanzenhormonen wie Indol-3-Essigsäure, die an Pflanzenwachstum und -entwicklung beteiligt ist. Die fragliche Verbindung könnte auf ihre Auswirkungen auf die Pflanzenphysiologie untersucht werden, was möglicherweise zu Anwendungen in der Landwirtschaft führt, um die Ernteerträge zu steigern oder die Stressresistenz zu erhöhen .
Wirkmechanismus
The mechanism of action of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole is not yet fully understood. However, it has been suggested that the cyclopropyl group of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole is able to form hydrogen bonds with the metal ions, thus forming a coordination complex. This complex is then able to catalyze various reactions, such as the Heck reaction and the Suzuki reaction. In addition, the tetrazole ring of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole is able to form hydrogen bonds with small molecules, such as amino acids and nucleotides, thus allowing them to bind to the 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole are not yet fully understood. However, it has been suggested that 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole is able to interact with certain enzymes and receptors in the body, thus affecting their activity. In addition, 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole has been found to be able to interact with certain proteins and DNA, thus affecting their structure and function. Further research is needed to understand the exact biochemical and physiological effects of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole in lab experiments is its ability to form coordination complexes with metal ions, which can be used to catalyze various reactions. In addition, 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole can be used as a receptor for small molecules, which can be used to study their binding and recognition properties. The main limitation of using 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole in lab experiments is that the reaction conditions need to be carefully controlled in order to obtain the desired results.
Zukünftige Richtungen
The potential applications of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole are vast and there are a number of possible future directions for research. For example, further research could be done to understand the exact mechanism of action of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole, as well as to explore its potential applications in the field of medicine. In addition, further research could be done to explore the potential of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole as a catalyst in other organic reactions, such as the Diels-Alder reaction and the Wittig reaction. Finally, further research could be done to explore the potential of 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole as a ligand for other metal ions, such as copper and iron.
Eigenschaften
IUPAC Name |
5-[(4-chloronaphthalen-1-yl)oxymethyl]-1-cyclopropyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-13-7-8-14(12-4-2-1-3-11(12)13)21-9-15-17-18-19-20(15)10-5-6-10/h1-4,7-8,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBZLICSFVJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)COC3=CC=C(C4=CC=CC=C43)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)

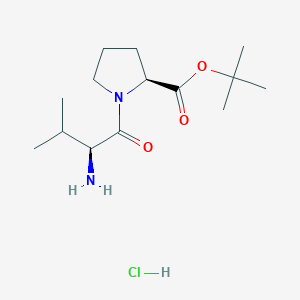
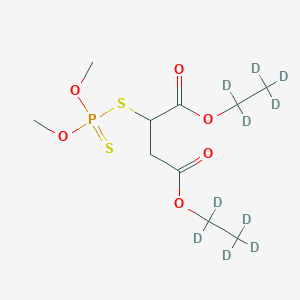
![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B1458436.png)
